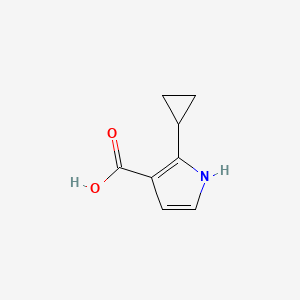
2-cyclopropyl-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
2-cyclopropyl-1H-pyrrole-3-carboxylic acid (2-CPPCA) is an organic compound belonging to the class of pyrrole carboxylic acids. It is a cyclic compound with a five-member ring and a carboxylic acid group attached to the nitrogen atom. 2-CPPCA is an important intermediate in the synthesis of many other compounds, and it has a wide range of applications in synthetic organic chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cyclopropyl-tethered 3-alkynyl imines, including compounds related to 2-cyclopropyl-1H-pyrrole-3-carboxylic acid, have been used to synthesize polyfunctionalized pyrroles. This process allows the introduction of various groups like halogen, chalcogen, or hydrogen to the pyrrole ring, providing a method for diversifying the chemical structure and properties of such compounds (Urbanaitė & Čikotienė, 2016).
Biological Activity 2. Derivatives of cyclopropyl carboxylic acids, closely related to this compound, have shown interactions with mammalian topoisomerase II. This finding is significant because topoisomerase II is a crucial enzyme in DNA replication and cell division, suggesting potential biological and pharmacological applications (Wentland et al., 1993).
Synthetic Applications 3. Methyl 3-cyclopropyl-3-oxopropanoate, a compound closely related to this compound, has been used in the synthesis of various heterocycles with a cyclopropyl substituent. These reactions demonstrate the versatility of cyclopropyl carboxylic acids in synthesizing a range of heterocyclic compounds with potential utility in various chemical domains (Pokhodylo, Matiichuk, & Obushak, 2010).
Catalytic Activity 4. Pyrrole-2-carboxylic acid, closely related to this compound, has been used as a ligand in Cu-catalyzed reactions. This demonstrates the potential utility of similar compounds in catalysis, particularly in reactions involving aryl halides and primary anilines (Altman, Anderson, & Buchwald, 2008).
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby affecting various cellular processes such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-4-9-7(6)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQMDZZTUWKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)
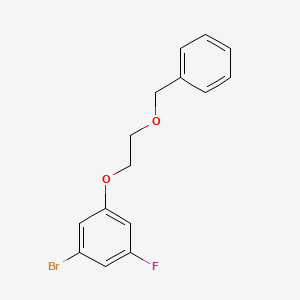

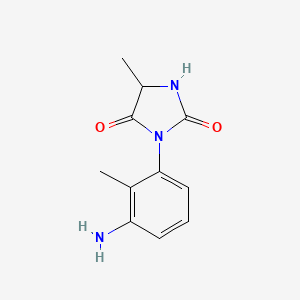
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)
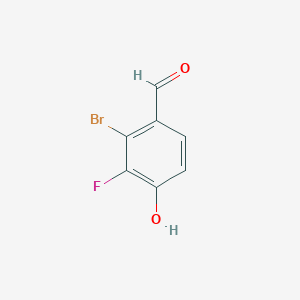

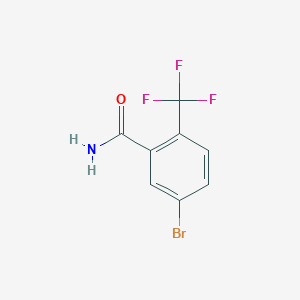
![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)